m-PEG750-Br

Pharmacokinetics Renal clearance PEGylation

m-PEG750-Br (methoxy polyethylene glycol bromide, average molecular weight 750 Da) is a monofunctional PEG derivative containing a terminal methoxy group and a bromide (-Br) functional group. It is classified as a PEG-based PROTAC linker used in the synthesis of proteolysis targeting chimeras (PROTACs).

Molecular Formula C3H7BrO2
Molecular Weight 154.99 g/mol
Cat. No. B15541402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG750-Br
Molecular FormulaC3H7BrO2
Molecular Weight154.99 g/mol
Structural Identifiers
InChIInChI=1S/C3H7BrO2/c1-5-2-3-6-4/h2-3H2,1H3
InChIKeySASXANAITMVLMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-PEG750-Br: A Methoxy Polyethylene Glycol Bromide (MW 750) PROTAC Linker and Polymerization Initiator for Precision Drug Discovery


m-PEG750-Br (methoxy polyethylene glycol bromide, average molecular weight 750 Da) is a monofunctional PEG derivative containing a terminal methoxy group and a bromide (-Br) functional group . It is classified as a PEG-based PROTAC linker used in the synthesis of proteolysis targeting chimeras (PROTACs) [1]. The bromide group enables nucleophilic substitution (SN2) reactions and serves as an initiator for atom transfer radical polymerization (ATRP), allowing for precise polymer chain growth and well-defined macromolecular architectures . The compound is soluble in water, chloroform, DCM, DMF, and DMSO .

Why m-PEG750-Br Cannot Be Replaced by Other PEG-Bromides or Linkers Without Altering Experimental Outcomes


Substituting m-PEG750-Br with other PEG-bromide variants (e.g., m-PEG350-Br, m-PEG2000-Br) or alternative linkers in PROTAC synthesis, nanoparticle formulation, or polymerization protocols will yield non-equivalent results because the molecular weight of the PEG chain directly determines critical physicochemical and biological properties. These include hydrodynamic diameter, which governs renal filtration and vascular extravasation [1]; pharmacokinetic parameters such as plasma half-life and AUC [2]; surface shielding efficiency against protein adsorption [3]; and the spatial distance between ligands in PROTAC ternary complex formation [4]. Even a modest change from 750 Da to 350 Da or 2000 Da can fundamentally alter in vivo distribution, cellular uptake, degradation potency, and polymer brush density. Therefore, m-PEG750-Br occupies a specific functional niche that cannot be assumed interchangeable with other PEG lengths.

Quantitative Evidence for m-PEG750-Br Differentiation Versus PEG350, PEG2000, PEG5000, and PEG20000 Analogs


m-PEG750-Based Conjugates Exhibit Intermediate Renal Excretion (67% at 6h) Compared to Larger PEGs (42-86%), Enabling Balanced Circulation and Clearance

In a direct comparative pharmacokinetic study in Wistar rats, PEG750-hemoCD conjugates showed 67% urinary excretion 6 hours post-infusion, compared to 82% for PEG5k-hemoCD, 86% for PEG10k-hemoCD, and 42% for PEG20k-hemoCD [1]. PEG750-hemoCD exhibited a hydrodynamic diameter (D(h)) of 3.4 nm, which falls between blood vessel pore size (2-6 nm) and renal filtration pore size (4-14 nm), resulting in partial vascular leakage before renal filtration—a distinct distribution behavior not observed with larger PEGs [1].

Pharmacokinetics Renal clearance PEGylation

mPEG750-PEI-SPION and mPEG2000-PEI-SPION Both Remain Non-Toxic up to 100 μg/mL in Human NT2 Cells, Demonstrating Functional Equivalence with Lower Molecular Weight

A direct cytotoxicity comparison of SPION nanoparticles coated with either mPEG750-PEI or mPEG2000-PEI on human embryonic carcinoma stem cells (NTERA2 line) revealed that both formulations were non-toxic up to a concentration of 100 μg/mL in vitro [1]. This demonstrates that the 750 Da PEG chain provides equivalent biocompatibility and shielding against PEI-induced cytotoxicity compared to the larger 2000 Da chain in this cell-based assay.

Cytotoxicity Gene delivery Nanoparticle safety

PEG750-Containing Nanoemulsions (PE750) Exhibit Shorter Circulation Time Compared to Higher Molecular Weight PEGs, Mitigating Accelerated Blood Clearance Phenomenon

In a study evaluating the accelerated blood clearance (ABC) phenomenon of PEGylated nanoemulsions, PE750 (nanoemulsion modified with mPEG-DSPE, MW 750) exhibited pharmacokinetic behavior distinct from higher molecular weight variants. As PEG molecular weight increased from 750 to 2000 and 5000, the ABC phenomenon became more severe [1]. PE5000 induced lower anti-PEG IgM levels and a weaker ABC phenomenon compared with PE2000 while maintaining similar long circulation time [1]. PE750 was used as a baseline comparator representing shorter-circulating PEG variants that may avoid triggering ABC upon repeated administration.

Accelerated blood clearance Nanoemulsion PEG immunogenicity

PEG750-Coated Magnetite Nanoparticles Achieve Highest Sustained Release Efficiency (98.8%) for Curcumin Compared to PEG2000 and PEG5000 Coatings

A comparative study of curcumin-loaded PEGylated magnetite nanoparticles evaluated PEG coatings of molecular weights 750, 2000, and 5000 [1]. Particles synthesized at pH-10 coated with PEG of molecular weight 750 exhibited the highest sustained release efficiency of curcumin, achieving approximately 98.8% release [1]. The release kinetics followed a pseudo-second order reaction model, with PEG750 outperforming both lower and higher molecular weight PEG variants in sustained release performance [1].

Drug delivery Sustained release Nanoparticle formulation

mPEG750 Serves as an Effective ATRP Macroinitiator and Brush Polymer Building Block with Defined Molecular Weight for Precision Polymer Synthesis

mPEG750-bromide is established as a macroinitiator for atom transfer radical polymerization (ATRP), enabling controlled polymer chain growth and well-defined macromolecular architectures . In a comparative study of poly(oligo(ethylene glycol)acrylamide) brushes generated via surface-initiated ATRP, poly(MPEG750Am) brushes were more effective in preventing nonspecific protein adsorption from blood plasma than poly(MPEG350Am) brushes, even at low graft densities [1]. This performance advantage was attributed to the increased PEG content in the grafted layer afforded by the longer 750 Da chain [1].

ATRP Polymer brushes Surface modification

Validated Application Scenarios for m-PEG750-Br Based on Quantitative Comparative Evidence


PROTAC Linker Design Requiring Balanced Pharmacokinetics and Ternary Complex Formation

In PROTAC development, linker length directly influences degradation potency (DC50) and maximum degradation rate (Dmax) by modulating the spatial distance between target protein and E3 ligase ligands [1]. The 750 Da PEG chain provides an intermediate hydrodynamic diameter (3.4 nm) that balances circulation time with renal clearance, as demonstrated by the 67% urinary excretion at 6 hours compared to 42-86% for other PEG lengths [2]. This intermediate length is particularly suitable when screening PROTAC libraries where both shorter (PEG2-PEG4) and longer (PEG2000+) linkers are being evaluated, as it occupies a critical middle ground in the SAR continuum [3].

Nanoparticle Surface PEGylation for Optimized Sustained Release and Reduced Immunogenicity

For drug-loaded nanoparticles requiring sustained release profiles, PEG750 coatings have been shown to achieve the highest sustained release efficiency (98.8%) compared to PEG2000 and PEG5000 alternatives in curcumin-loaded magnetite nanoparticle systems [1]. Additionally, PEG750-modified nanoemulsions exhibit reduced accelerated blood clearance (ABC) phenomenon compared to higher molecular weight PEGs, minimizing anti-PEG IgM induction upon repeated administration [2]. This combination of superior release kinetics and lower immunogenicity makes mPEG750-Br an advantageous choice for nanoparticle surface functionalization in chronic dosing regimens.

ATRP Macroinitiator for Generating Anti-Fouling Polymer Brushes with Optimal Chain Density

mPEG750-Br serves as an effective ATRP initiator for synthesizing polymer brushes that outperform shorter PEG350 variants in preventing nonspecific protein adsorption from blood plasma, even at low graft densities [1]. The 750 Da chain length provides sufficient PEG content to create an effective steric barrier against protein fouling while maintaining better chain mobility and surface accessibility than bulkier PEG2000 chains. This application is particularly relevant for biomedical device coatings, biosensor surfaces, and cell culture substrates where controlled protein resistance is critical [2].

Gene Delivery Vector Formulation with Demonstrated In Vitro Safety Profile

For non-viral gene delivery systems utilizing polyethylenimine (PEI)-based vectors, mPEG750-PEI coatings have been validated to provide equivalent cytotoxicity mitigation to mPEG2000-PEI coatings, with both formulations demonstrating non-toxicity up to 100 μg/mL in human NT2 cells [1]. The 750 Da PEG chain offers the same safety benefits as the larger 2000 Da variant while enabling higher surface grafting density and more compact nanoparticle design, which can improve cellular uptake and endosomal escape efficiency in gene transfection applications [1].

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